Phenol, 3,5-dibromo-2-(2,4-dibromo-6-methoxyphenoxy)-
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Overview
Description
3,5-Dibromo-2-(2,4-dibromo-6-methoxyphenoxy)phenol: is a brominated phenol derivative with the molecular formula C13H8Br4O3 . This compound is characterized by the presence of multiple bromine atoms and a methoxy group attached to a phenoxy ring, making it a highly brominated and functionalized phenol. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-(2,4-dibromo-6-methoxyphenoxy)phenol typically involves the bromination of phenol derivatives. One common method is the bromination of 2,4-dibromo-6-methoxyphenol, followed by coupling with 3,5-dibromophenol under controlled conditions . The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2-(2,4-dibromo-6-methoxyphenoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic hydroxyl group can undergo oxidation to form quinones, while reduction reactions can modify the bromine atoms.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized phenols, while oxidation reactions can produce quinones .
Scientific Research Applications
Chemistry: In chemistry, 3,5-Dibromo-2-(2,4-dibromo-6-methoxyphenoxy)phenol is used as a building block for the synthesis of more complex molecules. Its brominated structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: It can be used in the development of new antimicrobial agents and as a reference compound in biological assays .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-(2,4-dibromo-6-methoxyphenoxy)phenol involves its interaction with biological targets through its brominated phenol structure. The bromine atoms can participate in halogen bonding, while the phenolic hydroxyl group can form hydrogen bonds with target molecules. These interactions can disrupt the function of microbial enzymes and proteins, leading to antimicrobial effects .
Comparison with Similar Compounds
2,4-Dibromo-6-isopropyl-3-methylphenol: Known for its antimicrobial properties and used as a preservative.
3,5-Dibromophenol: A simpler brominated phenol with similar chemical reactivity but fewer functional groups.
Properties
CAS No. |
372478-61-0 |
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Molecular Formula |
C13H8Br4O3 |
Molecular Weight |
531.8 g/mol |
IUPAC Name |
3,5-dibromo-2-(2,4-dibromo-6-methoxyphenoxy)phenol |
InChI |
InChI=1S/C13H8Br4O3/c1-19-11-5-7(15)3-9(17)13(11)20-12-8(16)2-6(14)4-10(12)18/h2-5,18H,1H3 |
InChI Key |
QSONEHJNOKDENL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Br)OC2=C(C=C(C=C2Br)Br)O |
Origin of Product |
United States |
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